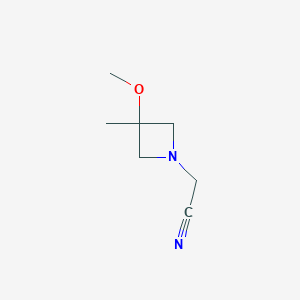
2-(Methylamino)pentanedioic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-glutamic acid: is a derivative of glutamic acid, where a methyl group is added to the amino group. This compound is an intermediate in methane metabolism and is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methyl-L-glutamic acid can be synthesized by reacting glutamic acid with methyl iodide or methyl bromide in the presence of a base . Another method involves the reaction of glutamic acid with methylamine under specific enzymatic conditions .
Industrial Production Methods: Industrial production of N-Methyl-L-glutamic acid typically involves the use of methylamine and glutamic acid, catalyzed by the enzyme methylamine-glutamate N-methyltransferase . This method ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halides and bases are commonly used.
Major Products Formed:
Oxidation: Formation of oxo acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
N-Methyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in methane metabolism and is studied for its involvement in enzymatic processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain metabolic disorders.
Industry: Used in the production of various chemical compounds and as a catalyst in industrial processes.
Mécanisme D'action
N-Methyl-L-glutamic acid exerts its effects by interacting with specific enzymes and receptors in the body. It is involved in the metabolism of methane, where it is produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase . The compound can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Comparaison Avec Des Composés Similaires
Glutamic acid: The parent compound from which N-Methyl-L-glutamic acid is derived.
N-Methyl-D-aspartic acid: Another methylated derivative of an amino acid.
N-Methyl-L-aspartic acid: Similar in structure but differs in the position of the methyl group.
Uniqueness: N-Methyl-L-glutamic acid is unique due to its specific role in methane metabolism and its enzymatic production. Its ability to be demethylated to regenerate glutamic acid also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H12ClNO4 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
2-(methylamino)pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-7-4(6(10)11)2-3-5(8)9;/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1H |
Clé InChI |
LAYOOVKHWQMRIQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCC(=O)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


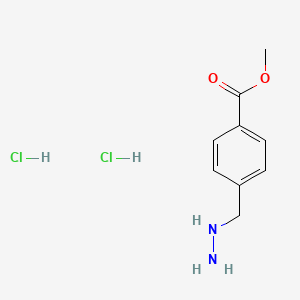

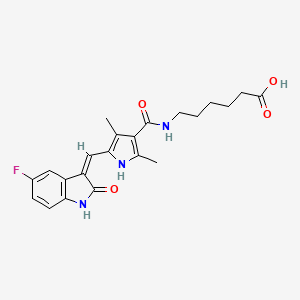

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
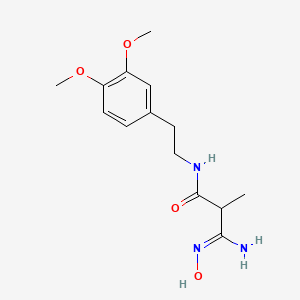
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
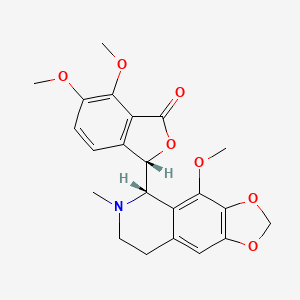

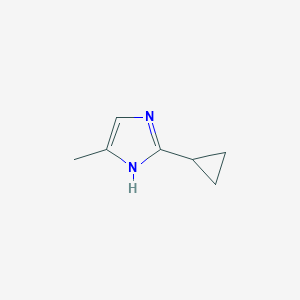
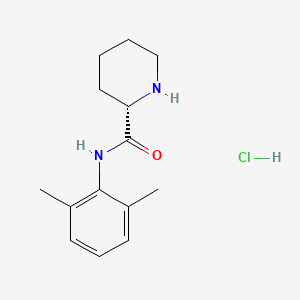
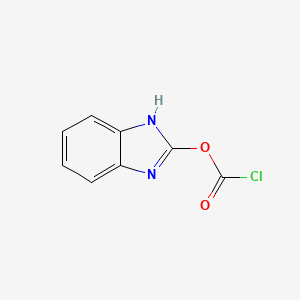
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
